1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c1-27-16-7-5-15(6-8-16)24-21(28)26-12-11-25-10-2-3-19(25)20(26)17-9-4-14(22)13-18(17)23/h2-10,13,20H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWZXGWEGXCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactionsThe final step involves the formation of the carbothioamide group under specific reaction conditions, such as the use of thionyl chloride or other sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Chlorophenyl vs. Methoxyphenyl Groups : The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the 4-methoxyphenyl group in analogs like N-(2,6-diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide . This substitution may improve membrane permeability but reduce solubility .
- Carbothioamide vs. This difference may influence target selectivity, as seen in pyrazole derivatives with varying substituents .
Spectroscopic and Crystallographic Data
- While direct data for the target compound are unavailable, 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile exhibits intramolecular N–H⋯O hydrogen bonding and a dihedral angle of 74.03° between aromatic rings, suggesting similar conformational rigidity in the target molecule .
Biological Activity
The compound 1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by various studies and data tables.
Chemical Structure
The compound's structure includes a pyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of dichlorophenyl and methoxyphenyl groups enhances its pharmacological potential.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of compounds with similar structures. For instance:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Evaluation : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising results.
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
Anticancer Activity
The anticancer properties of similar thioamide derivatives have been extensively studied. For example:
- Cell Lines Tested : The compound was evaluated against human breast cancer (T47D) and colon cancer (HCT-116) cell lines.
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation.
| Cell Line | IC50 Value (μM) |
|---|---|
| T47D | 43.4 |
| HCT-116 | 6.2 |
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to this thioamide can act as effective inhibitors of key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases.
- Urease : Inhibition may help in managing conditions like urease-related infections.
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 65% |
Case Studies
- Antibacterial Study : A recent study demonstrated the antibacterial activity of a series of pyrrolo[1,2-a]pyrazine derivatives. The lead compound exhibited a significant reduction in bacterial load in infected mice models compared to controls.
- Anticancer Research : Another study focused on the anticancer effects of thioamide derivatives on various cancer cell lines. The results indicated that the compounds induced apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
